molecular formula C19H19IN2O B1667574 9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide CAS No. 93841-50-0

9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide

Cat. No. B1667574
CAS RN: 93841-50-0
M. Wt: 418.3 g/mol
InChI Key: UMHIZUSDRRRZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APSR-IN-8 is a first-in-class inhibitor of APS reductase (APSR), which is a critical enzyme in the assimilation of sulfate for the biosynthesis of cysteine and other essential sulfur-containing molecules.

Scientific Research Applications

Synthesis and Antitumor Applications

  • Synthesis for Antitumor Derivatives : A study by Jasztold-Howorko et al. (1994) demonstrated the synthesis of 9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide derivatives, showing high cytotoxicity in cultured L1210 and colon 38 cells, and good antitumor activity in vivo in leukemia and colon models (Jasztold-Howorko et al., 1994).
  • Development of 1-Functionalized Derivatives : Rivalle and Bisagni (1994) synthesized derivatives through transformations involving methoxyellipticine N-oxides, leading to cytotoxic 1-carboxamidoellipticines (Rivalle & Bisagni, 1994).
  • Synthesis for Cytotoxicity Testing : Modi et al. (1990) prepared various 6H-pyrido[4,3-b]carbazoles for cytotoxicity testing in human lung cancer cells (Modi et al., 1990).

Synthesis Techniques and Transformations

  • Friedel–Crafts Cyclodehydration Synthesis : Ramkumar et al. (2014) reported a synthesis approach for pyrido[4,3-b]carbazole alkaloids, including 9-methoxyellipticine, using a Friedel–Crafts cyclodehydration method (Ramkumar et al., 2014).
  • In Vitro Anticancer Activity : Jasztold-Howorko et al. (2013) synthesized and tested 1-substituted pyrido[4,3-b]carbazole derivatives for anticancer activity, with compound 9 showing strong activity against various cancer cell lines (Jasztold-Howorko et al., 2013).

Biological Testing and Tuberculosis Inhibition

  • Testing Against Mycobacterium tuberculosis : Schmidt et al. (2018) synthesized derivatives of pyrido[4,3-b]carbazole and found that 9-methoxyolivacine significantly inhibited Mycobacterium tuberculosis (Schmidt et al., 2018).

Antitumor Properties and Synthesis

  • Antitumor Amino-Substituted Derivatives : Rivalle et al. (1983) conducted modifications on ellipticine analogs, including 9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazole, to study their antitumor properties (Rivalle et al., 1983).
  • Methyl Substitutions in Antitumor Drugs : Léon et al. (1987) studied the impact of methyl substitutions in dimeric antitumor drugs, including pyridocarbazole derivatives (Léon et al., 1987).
  • Cytotoxic Activity of Derivatives : Jasztold-Howorko et al. (2005) synthesized 5,6-Dimethyl-9-methoxy-1-phenyl-6H-pyrido[4,3‐b]carbazole derivatives, demonstrating cytotoxic activity against lung cancer cell lines (Jasztold-Howorko et al., 2005).

properties

CAS RN

93841-50-0

Product Name

9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide

Molecular Formula

C19H19IN2O

Molecular Weight

418.3 g/mol

IUPAC Name

9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium;iodide

InChI

InChI=1S/C19H18N2O.HI/c1-11-16-10-21(3)8-7-14(16)12(2)19-18(11)15-9-13(22-4)5-6-17(15)20-19;/h5-10H,1-4H3;1H

InChI Key

UMHIZUSDRRRZIC-UHFFFAOYSA-N

SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)C.[I-]

Canonical SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)C.[I-]

Appearance

Solid powder

Other CAS RN

93841-50-0

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

70173-20-5 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NSC155693;  NSC 155693;  NSC-155693;  APSR IN-8;  APSR-IN 8;  APSR-IN-8;  APSR IN 8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide
Reactant of Route 2
9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide
Reactant of Route 3
9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide
Reactant of Route 4
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9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide
Reactant of Route 5
9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide
Reactant of Route 6
Reactant of Route 6
9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide

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